molecular formula C15H16N2O2 B1212465 2-(2,3-dimethylphenoxy)-N-pyridin-4-ylacetamide

2-(2,3-dimethylphenoxy)-N-pyridin-4-ylacetamide

Cat. No.: B1212465
M. Wt: 256.3 g/mol
InChI Key: RLESCOYRLMWUTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-dimethylphenoxy)-N-pyridin-4-ylacetamide is an aromatic ether.

Scientific Research Applications

1. Potential Pesticide Applications

Compounds structurally related to 2-(2,3-dimethylphenoxy)-N-pyridin-4-ylacetamide have been characterized as potential pesticides. These derivatives have been examined using X-ray powder diffraction, showcasing their potential utility in agricultural and pest control applications (Olszewska, Tarasiuk, & Pikus, 2011).

2. Synthesis and Characterization in Material Science

The compound's derivatives have been synthesized and characterized, indicating their potential use in material science. For instance, synthesis and characterization of novel polyimides derived from related pyridine compounds have been explored, focusing on their solubility, thermal stability, and mechanical properties (Wang, Li, Ma, Zhang, & Gong, 2006).

3. Molecular Docking and In Vitro Screening in Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have undergone molecular docking and in vitro screening. This includes studies focusing on novel pyridine and fused pyridine derivatives for their antimicrobial and antioxidant activities, highlighting their potential in pharmacological research (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

4. Development of New Synthetic Pathways

The compound has been used in the development of new synthetic pathways in organic chemistry. Researchers have explored various reactions involving this compound or its close analogs to create new heterocyclic compounds, which are valuable in developing novel chemical entities (Medvedeva, Tugusheva, Alekseeva, Chernyshev, Avramenko, & Granik, 2010).

5. Exploration in Photoluminescent and Magnetic Properties

The compound's derivatives have been studied for their photoluminescent and magnetic properties, which are significant in the field of materials science and photophysics. This includes research on radical cation salts containing poly(beta-diketonate) rare earth complexes (Pointillart, Maury, Le Gal, Golhen, Cador, & Ouahab, 2009).

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.3 g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)-N-pyridin-4-ylacetamide

InChI

InChI=1S/C15H16N2O2/c1-11-4-3-5-14(12(11)2)19-10-15(18)17-13-6-8-16-9-7-13/h3-9H,10H2,1-2H3,(H,16,17,18)

InChI Key

RLESCOYRLMWUTC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=CC=NC=C2)C

solubility

37.8 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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